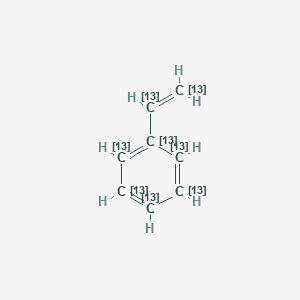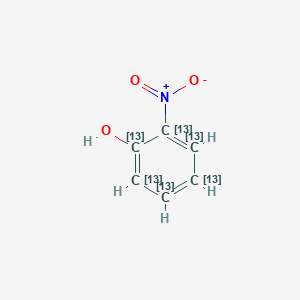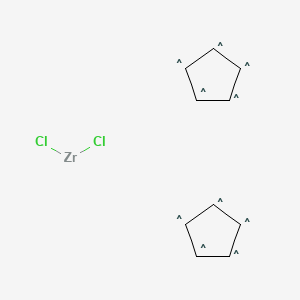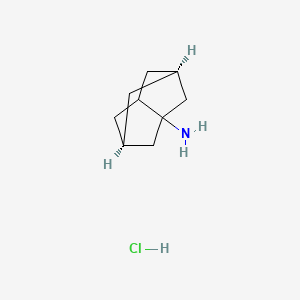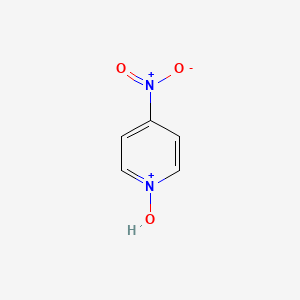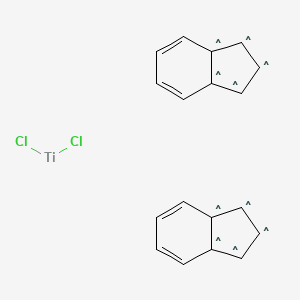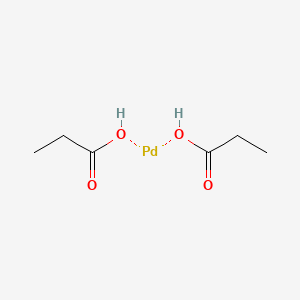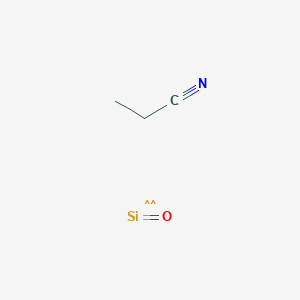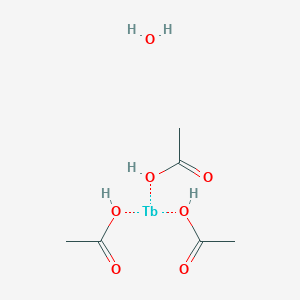![molecular formula C13H22O B12060978 [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol is a chiral alcohol with the molecular formula C13H22O. Its systematic name is (1R,3R,5S)-1-methoxy-3,5-dimethyladamantane.
- The compound belongs to the adamantane family, characterized by its cage-like structure. Adamantane derivatives find applications in various fields due to their unique properties.
Preparation Methods
Synthetic Routes: The synthesis of [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol involves several steps. One common approach is the reduction of the corresponding ketone, followed by protection of the hydroxyl group.
Reaction Conditions: Reduction can be achieved using metal hydrides (e.g., lithium aluminum hydride) or catalytic hydrogenation. Protection of the hydroxyl group typically involves acetylation or silylation.
Industrial Production: While not widely produced industrially, research labs and specialty chemical manufacturers synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactions: [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol serves as a building block for the synthesis of other adamantane derivatives.
Biology and Medicine:
Industry: Limited industrial applications, but it contributes to the study of adamantane-based materials.
Mechanism of Action
- The exact mechanism of action for this compound depends on its derivatives. It may interact with specific receptors or enzymes, affecting cellular processes.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
- [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol is unique due to its adamantane core. Similar compounds include other adamantane derivatives like (1S,2S,3R,5S)-(+)-2,3-pinanediol and (3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidine-3-ol .
Properties
Molecular Formula |
C13H22O |
|---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol |
InChI |
InChI=1S/C13H22O/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h10,14H,3-9H2,1-2H3/t10?,11-,12+,13? |
InChI Key |
RVWLWJAOIBEWAV-UNTZMWQOSA-N |
Isomeric SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)CO)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


